5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple functional groups, including nitro groups, thiophene rings, and a thiazole ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
Thiophene derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea reacts with a haloketone under acidic conditions.
Introduction of Nitro Groups: Nitration of the thiophene rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The nitro-substituted thiophene and thiazole intermediates are then coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions, which enhance efficiency and safety. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation Products: Nitroso derivatives, sulfoxides, and sulfones.
Reduction Products: Amino derivatives and their subsequent functionalized products.
Substitution Products: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-nitrothiophene: A simpler nitro-substituted thiophene with similar reactivity but less complexity.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which share the thiazole ring and exhibit significant biological activities.
Uniqueness
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer a broad spectrum of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5S3/c17-11(8-1-2-10(24-8)16(20)21)14-12-13-7(5-23-12)9-3-6(4-22-9)15(18)19/h1-5H,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZYEXAJMVHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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